molecular formula C30H36N2O5 B11637787 4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11637787
M. Wt: 504.6 g/mol
InChI Key: FXBSJKLMQWNSFP-BYCLXTJYSA-N
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Description

4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core structure, which is often associated with biological activity and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one core and the introduction of allyloxy and diethylaminoethyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects such as enzyme inhibition, receptor binding, or signal transduction modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H36N2O5

Molecular Weight

504.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H36N2O5/c1-6-18-36-24-13-10-22(11-14-24)27-26(29(34)30(35)32(27)17-16-31(8-3)9-4)28(33)23-12-15-25(21(5)20-23)37-19-7-2/h6-7,10-15,20,27,33H,1-2,8-9,16-19H2,3-5H3/b28-26+

InChI Key

FXBSJKLMQWNSFP-BYCLXTJYSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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